

Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines

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Compound of Interest

Compound Name: Valspodar

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Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4]

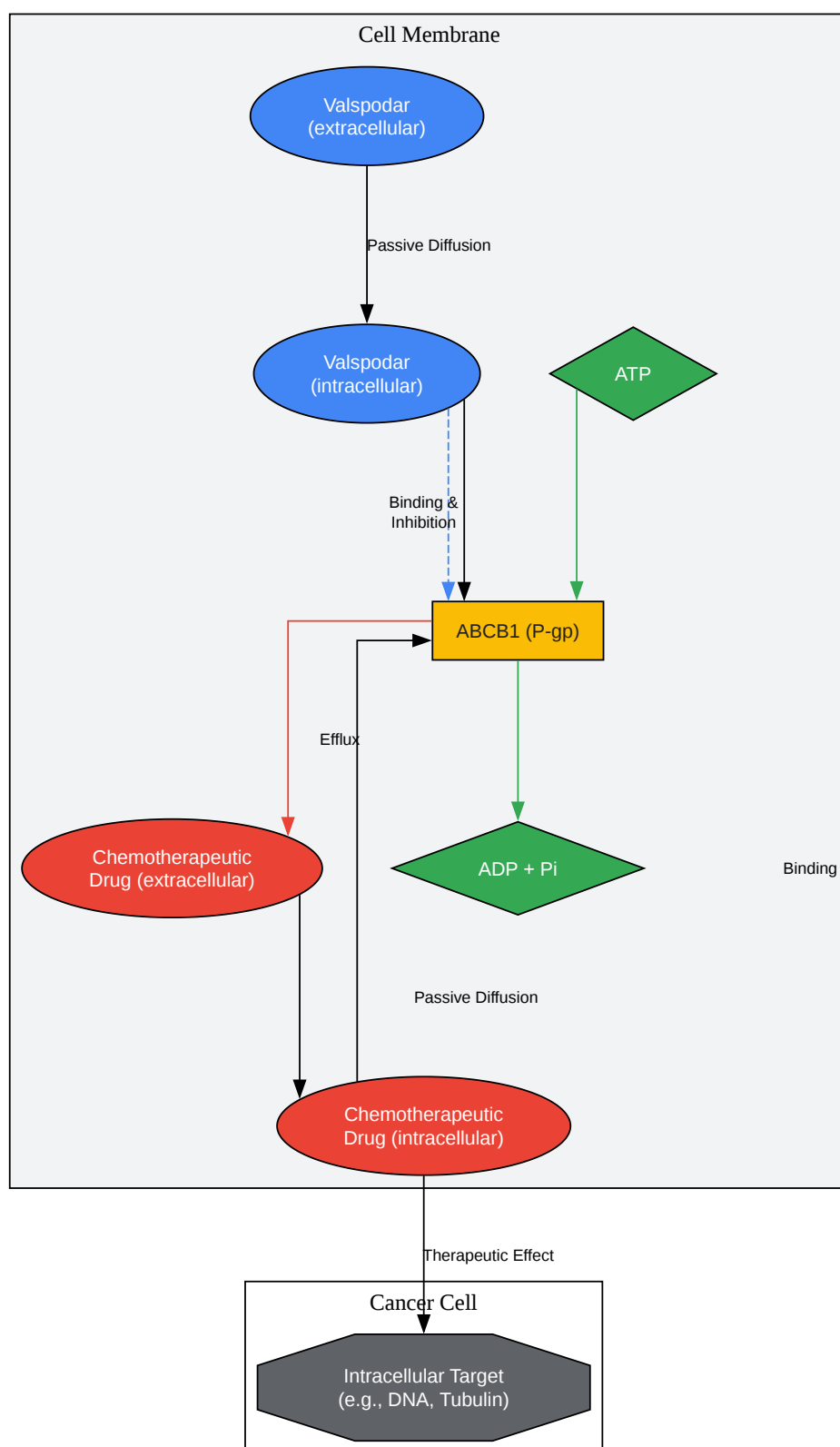
Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-glycoprotein, **Valspodar** competitively inhibits the efflux of cytotoxic drugs, thus restoring their intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of **Valspodar** in in vitro studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Mechanism of Action of Valspodar

Valspodar functions by directly interacting with the ABCB1 transporter. This interaction is believed to occur at the drug-binding site, thereby competitively inhibiting the binding and

subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cells.



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Caption: Mechanism of **Valspodar**-mediated inhibition of ABCB1.

Data Presentation

Table 1: In Vitro Efficacy of Valspodar in Reversing ABCB1-Mediated Multidrug Resistance

Cell Line	Chemotherapeutic Agent	IC50 without Valspodar (nM)	IC50 with Valspodar (nM)	Valspodar Concentration (μM)	Fold Reversal	Reference
DU145 DTXR	Docetaxel	388	~5.9	0.05 (Elacridar)	~65.8	[7]
PC-3 DTXR	Docetaxel	305	~8.2	0.05 (Elacridar)	~37.2	[7]
MDA-MB-435mdr	NSC 279836	>10 μM	0.4 ± 0.02 μM	Not Specified	>25	MedChem Express Data
T47D/TAM R-6	Doxorubicin	Not Specified	Significantly Decreased	0.25 - 0.75 μg/mL	Not Quantified	MedChem Express Data
Human Osteosarcoma Cells	Doxorubicin	Resistant	Sensitive	Clinically achievable	Complete Reversal	[1]

Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative context for the reversal of resistance.

Experimental Protocols

Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of **Valspodar** and to quantify the reversal of resistance.

Materials:

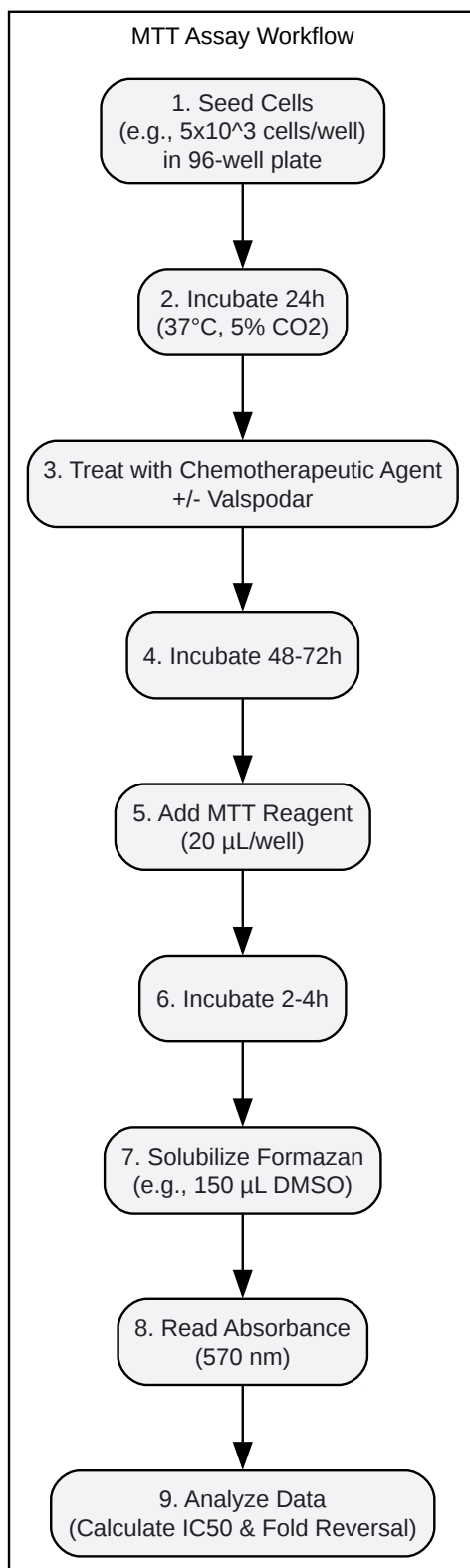
- ABCB1-overexpressing and parental (sensitive) cell lines
- Complete cell culture medium
- **Valspodar** (PSC 833)
- Chemotherapeutic agent of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of the chemotherapeutic agent in culture medium.
 - Prepare a stock solution of **Valspodar** in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. It is crucial to first determine a non-toxic concentration of **Valspodar**.

- Add 50 μ L of the chemotherapeutic agent dilutions to the appropriate wells.
- Add 50 μ L of the **Valspodar** solution (or vehicle control) to the appropriate wells. The final volume in each well should be 200 μ L.
- Include wells with cells and medium only (no drug, no **Valspodar**) as a negative control and wells with medium only as a blank.
- Incubate the plate for 48-72 hours at 37°C.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Absorbance Reading:
 - Carefully remove the medium from the wells.
 - Add 150 μ L of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.^[8]
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
 - Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ values using non-linear regression analysis.

- The Fold Reversal (FR) is calculated as: $FR = \frac{\text{IC}_{50} \text{ of chemotherapeutic agent alone}}{\text{IC}_{50} \text{ of chemotherapeutic agent} + \text{Valspodar}}$.



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Caption: Workflow for the MTT cytotoxicity assay.

Assessment of ABCB1 Function (Rhodamine 123 Efflux Assay)

This protocol measures the efflux activity of ABCB1 by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by **Valspodar** will lead to increased intracellular fluorescence.

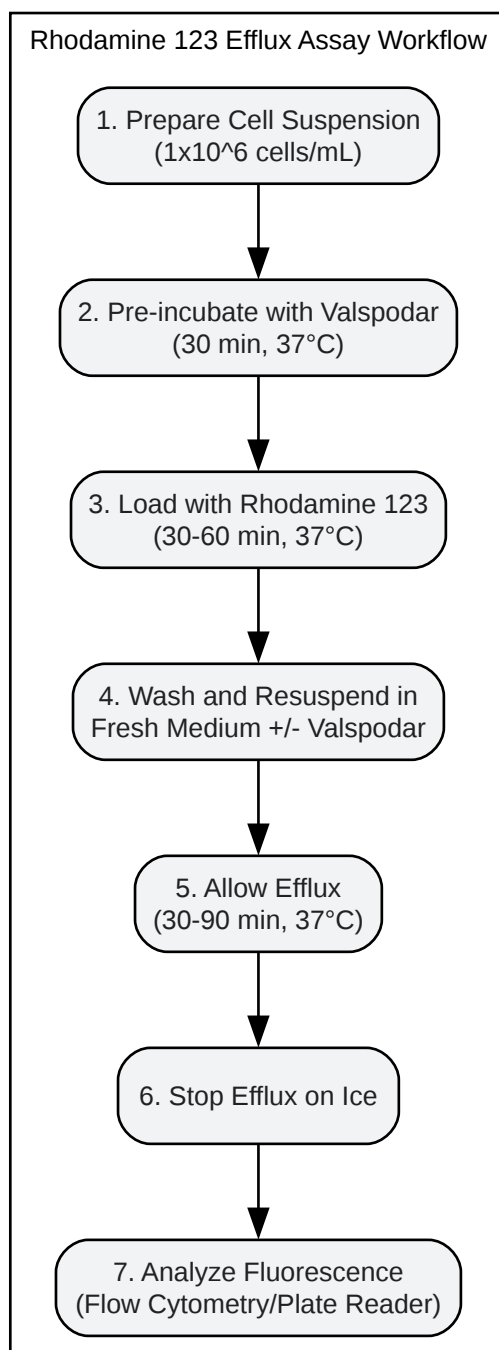
Materials:

- ABCB1-overexpressing and parental cell lines
- Complete cell culture medium
- **Valspodar** (PSC 833)
- Rhodamine 123
- Propidium Iodide (PI) for viability staining (optional)
- Flow cytometer or fluorescence plate reader
- 96-well plates (black-walled for fluorescence reading) or FACS tubes

Procedure:

- Cell Preparation:
 - Harvest cells and adjust the cell density to 1×10^6 cells/mL in culture medium.[9]
- Inhibitor Pre-incubation:
 - Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.

- Add **Valspodar** at the desired concentration (and a vehicle control) to the respective tubes/wells.
- Incubate for 30 minutes at 37°C.
- Rhodamine 123 Loading:
 - Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[3]
 - Incubate for 30-60 minutes at 37°C, protected from light.[10]
- Efflux:
 - Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[9]
 - Resuspend the cell pellet in fresh, pre-warmed medium (containing **Valspodar** or vehicle control).
 - Incubate at 37°C for 30-90 minutes to allow for drug efflux.[10]
- Data Acquisition:
 - Place the samples on ice to stop the efflux.
 - Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]
 - If using flow cytometry, PI can be added to exclude dead cells.
- Data Analysis:
 - Calculate the mean fluorescence intensity (MFI) for each sample.
 - Compare the MFI of **Valspodar**-treated cells to the vehicle-treated control in the ABCB1-overexpressing cell line. An increase in MFI indicates inhibition of efflux.
 - The parental cell line should exhibit high fluorescence with or without **Valspodar**, serving as a positive control for accumulation.



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Caption: Workflow for the Rhodamine 123 efflux assay.

Determination of ABCB1 Expression (Western Blot)

This protocol is used to confirm and compare the expression levels of ABCB1 protein in different cell lines.

Materials:

- Cell lysates from ABCB1-overexpressing and parental cell lines
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against ABCB1/P-glycoprotein (e.g., C219)
- Loading control primary antibody (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Lyse the cells in RIPA buffer containing protease inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after lysis.[2]
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000 dilution) overnight at 4°C.[2]
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Strip the membrane and re-probe for a loading control to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the ABCB1 band intensity to the loading control.
 - Compare the normalized ABCB1 expression levels between the resistant and parental cell lines.

Conclusion

Valspodar is a valuable tool for investigating and overcoming ABCB1-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of **Valspodar** in sensitizing resistant cancer cells to various chemotherapeutic agents. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of drug resistance and the potential of ABCB1 inhibitors in cancer therapy.

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